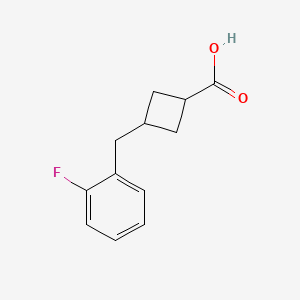

3-(2-Fluorobenzyl)cyclobutanecarboxylic acid

説明

Cyclobutanecarboxylic acid is an organic compound with the formula C4H7CO2H . It is a colorless nonvolatile liquid .

Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . It is an intermediate in organic synthesis .Molecular Structure Analysis

The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain .Chemical Reactions Analysis

Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine .Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .科学的研究の応用

Medicinal Chemistry: JAK Inhibitor Development

3-(2-Fluorobenzyl)cyclobutanecarboxylic acid has been utilized in the development of Janus kinase (JAK) inhibitors. The cyclobutane core provides a rigid scaffold that can enhance the selectivity and potency of these inhibitors. For instance, modifications of the cyclobutane moiety have led to the development of drugs like Abrocitinib, which shows increased selectivity for JAK1 over JAK3 .

Agrochemicals: Synthesis of Herbicides

In agrochemistry, this compound serves as a precursor for the synthesis of herbicides. Its cyclobutane ring is a key structural feature in certain herbicidal agents, providing the necessary steric hindrance that disrupts the growth of unwanted plants .

Material Science: Advanced Polymer Synthesis

The incorporation of 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid into polymers can lead to materials with unique properties. The fluorine atom introduces polarity, while the cyclobutane structure contributes to the rigidity and thermal stability of the polymer chains .

Organic Synthesis: Building Block for Cyclobutane Derivatives

This compound is a valuable building block in organic synthesis, particularly for constructing cyclobutane-containing molecules. Its reactivity allows for various functionalizations, enabling the synthesis of complex organic structures with potential applications in pharmaceuticals and materials science .

Pharmacological Activities: Anti-inflammatory Agents

The cyclobutane structure of 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid is being explored for its anti-inflammatory properties. Derivatives of this compound are being studied for their potential to inhibit pro-inflammatory cytokines, which could lead to new treatments for chronic inflammatory diseases .

Drug Development: Lead Compound Optimization

In drug development, 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid is used to optimize lead compounds. Its unique structure can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, making them more effective and safer for clinical use .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-4-2-1-3-9(11)5-8-6-10(7-8)12(14)15/h1-4,8,10H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTDWSGPQXCMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)